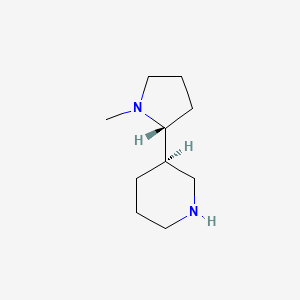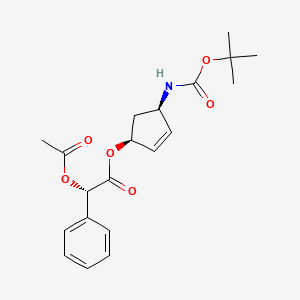![molecular formula C9H16O3 B8025667 (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B8025667.png)
(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.4]octane ring system, which includes two oxygen atoms forming a dioxaspiro moiety. The compound also features a methanol group attached to the spiro center, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1,1-Dimethyl-5,8-dioxaspiro[3.4]octane-2,2-diyl)dimethanol
- (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)ethanol
Uniqueness
(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol stands out due to its specific spirocyclic structure and the presence of a methanol group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(3,3-dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)7(6-10)5-9(8)11-3-4-12-9/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJMAMULBIDRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC12OCCO2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B8025584.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025585.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B8025592.png)
![2-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8025596.png)
![6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8025601.png)
![Methyl 2-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8025620.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8025629.png)
![4-bromo-1-[(3-methoxyphenyl)methyl]-N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B8025632.png)
![(4R)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8025646.png)
![(3S)-3-[(2R)-1-methylpyrrolidin-2-yl]piperidine](/img/structure/B8025649.png)

![(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B8025660.png)

![(4AR,9aR)-tert-butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate](/img/structure/B8025672.png)
